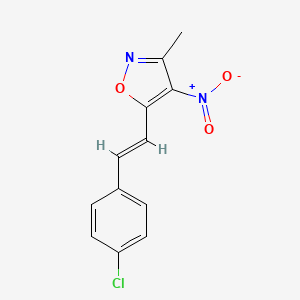
5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of an isoxazole ring substituted with a 4-chlorostyryl group, a methyl group, and a nitro group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the 4-Chlorostyryl Group: The 4-chlorostyryl group can be introduced via a between a 4-chlorostyrene and the isoxazole derivative.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted styryl derivatives with various functional groups.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
5-(4-Chlorostyryl)-3-methylisoxazole: Lacks the nitro group, which may result in different chemical and biological properties.
5-(4-Methylstyryl)-3-methyl-4-nitroisoxazole: Substitution of the chlorine atom with a methyl group, potentially altering its reactivity and biological activity.
5-(4-Chlorostyryl)-3-ethyl-4-nitroisoxazole: Substitution of the methyl group with an ethyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the 4-chlorostyryl group, the methyl group, and the nitro group in 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole imparts unique chemical reactivity and biological activity to the compound. These substituents contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry and material science.
属性
CAS 编号 |
51978-97-3 |
|---|---|
分子式 |
C12H9ClN2O3 |
分子量 |
264.66 g/mol |
IUPAC 名称 |
5-[(E)-2-(4-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+ |
InChI 键 |
MCFYXKRWSJKGFP-QPJJXVBHSA-N |
手性 SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



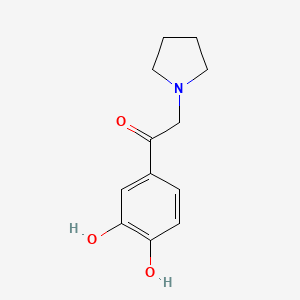
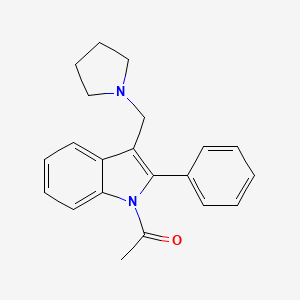
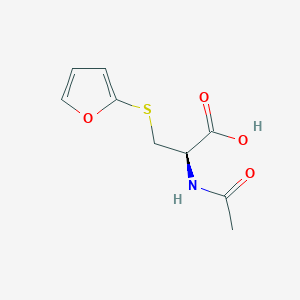
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
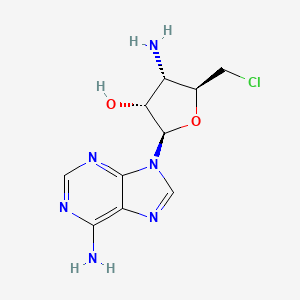
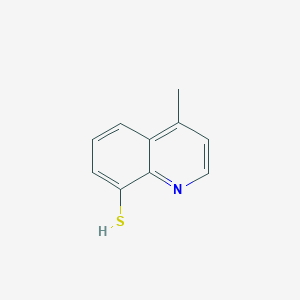
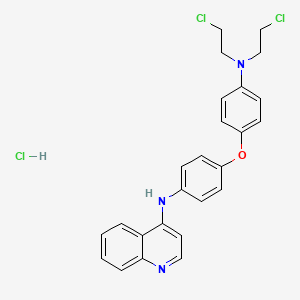
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
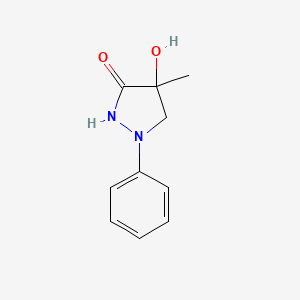

![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)

![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
